molecular formula C14H14BFO3 B14771929 (2-(Benzyloxy)-5-fluoro-3-methylphenyl)boronic acid

(2-(Benzyloxy)-5-fluoro-3-methylphenyl)boronic acid

Cat. No.: B14771929
M. Wt: 260.07 g/mol
InChI Key: XMDDVPHAYVQFDS-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-5-fluoro-3-methylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a benzene ring substituted with benzyloxy, fluoro, and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in Suzuki–Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-5-fluoro-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Mechanism of Action

The mechanism of action of (2-(Benzyloxy)-5-fluoro-3-methylphenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (2-(Benzyloxy)-5-fluoro-3-methylphenyl)boronic acid stands out due to its unique combination of substituents, which enhances its reactivity and selectivity in various chemical reactions. The presence of the fluoro and methyl groups provides additional sites for functionalization, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C14H14BFO3

Molecular Weight

260.07 g/mol

IUPAC Name

(5-fluoro-3-methyl-2-phenylmethoxyphenyl)boronic acid

InChI

InChI=1S/C14H14BFO3/c1-10-7-12(16)8-13(15(17)18)14(10)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3

InChI Key

XMDDVPHAYVQFDS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1OCC2=CC=CC=C2)C)F)(O)O

Origin of Product

United States

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